3-Fluoro-2,4-diphenylpyridine
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Overview
Description
3-Fluoro-2,4-diphenylpyridine is a fluorinated heterocyclic compound with the molecular formula C17H12FN. It is characterized by the presence of a fluorine atom at the 3-position and two phenyl groups at the 2- and 4-positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,4-diphenylpyridine can be achieved through several methods. One common approach involves the use of fluorinating agents such as Selectfluor® in the presence of suitable catalysts. For example, the reaction of 2,4-diphenylpyridine with Selectfluor® in an organic solvent under controlled temperature conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,4-diphenylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Fluoro-2,4-diphenylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as improved thermal stability and electronic characteristics.
Biological Research: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,4-diphenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4,6-diphenylpyridine
- 3-Chloro-2,4-diphenylpyridine
- 3-Bromo-2,4-diphenylpyridine
Uniqueness
3-Fluoro-2,4-diphenylpyridine is unique due to the presence of the fluorine atom at the 3-position, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H12FN |
---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
3-fluoro-2,4-diphenylpyridine |
InChI |
InChI=1S/C17H12FN/c18-16-15(13-7-3-1-4-8-13)11-12-19-17(16)14-9-5-2-6-10-14/h1-12H |
InChI Key |
WJCQFPZQLFWLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
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